molecular formula C14H9Cl2N5O B2818331 N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 352678-60-5

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B2818331
CAS RN: 352678-60-5
M. Wt: 334.16
InChI Key: YPCKGBSFBGYFJG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as Compound 10, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of tetrazole-based compounds and has been shown to exhibit a range of biological activities.

Scientific Research Applications

Structural Characterization and Coordination Networks

  • Structural Analysis : The compound has been analyzed for its structural characteristics, demonstrating specific conformational attributes in its molecular structure. For instance, a study detailed the anti conformation of N—H and C=O bonds, contributing to understanding the compound's molecular behavior in different environments (Gowda et al., 2008).

Potential Therapeutic Applications

  • Anticancer Activity : Research has been conducted on derivatives of N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide for their potential anticancer properties. This includes the design, synthesis, and evaluation of derivatives with significant anticancer activity against various cancer cell lines, highlighting the compound's role as a starting point for developing new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antipathogenic Activity

  • Antimicrobial Evaluation : Novel thiourea derivatives of the compound have been synthesized and evaluated for their antimicrobial and antipathogenic activities. These studies indicate the compound’s potential as a scaffold for developing agents with antibiofilm properties against various bacterial strains, suggesting its utility in addressing bacterial resistance and biofilm-associated infections (Limban et al., 2011).

Electrophysiological and Anti-allergic Research

  • Electrophysiological Activity : Derivatives of N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide have been explored for their selective electrophysiological activities, indicating potential applications in treating cardiac arrhythmias by acting as selective class III agents (Morgan et al., 1990).

Corrosion Inhibition

  • Corrosion Inhibition : The compound has been investigated for its efficacy in inhibiting corrosion, particularly for mild steel in acidic media. This research is crucial for developing new materials and coatings that can protect industrial infrastructure against corrosion, thereby extending the lifespan of metal components in harsh environments (Aouine et al., 2011).

properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKGBSFBGYFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

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